molecular formula C19H19BrN2O5S B11668812 4-(2-{[(2-Bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate

4-(2-{[(2-Bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate

Cat. No.: B11668812
M. Wt: 467.3 g/mol
InChI Key: PPGGAPXEUXGXFM-UFFVCSGVSA-N
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Description

4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and a methyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:

    Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Sulfanylation: The bromophenyl intermediate is then reacted with a thiol compound to form the sulfanyl derivative.

    Acetamidation: The sulfanyl derivative undergoes acetamidation to introduce the acetamido group.

    Imination: The acetamido derivative is then subjected to imination to form the imino group.

    Methoxylation: The imino derivative is methoxylated to introduce the methoxy group.

    Carbonation: Finally, the methoxy derivative is reacted with methyl chloroformate to form the methyl carbonate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE: Characterized by the presence of a bromophenyl group.

    4-[(E)-[(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE: Similar structure but with a fluorophenyl group instead of bromophenyl.

    4-[(E)-[(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE: Contains a chlorophenyl group.

Uniqueness

The uniqueness of 4-[(E)-[(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDO)IMINO]METHYL]-2-METHOXYPHENYL METHYL CARBONATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H19BrN2O5S

Molecular Weight

467.3 g/mol

IUPAC Name

[4-[(E)-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] methyl carbonate

InChI

InChI=1S/C19H19BrN2O5S/c1-25-17-9-13(7-8-16(17)27-19(24)26-2)10-21-22-18(23)12-28-11-14-5-3-4-6-15(14)20/h3-10H,11-12H2,1-2H3,(H,22,23)/b21-10+

InChI Key

PPGGAPXEUXGXFM-UFFVCSGVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)CSCC2=CC=CC=C2Br)OC(=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CSCC2=CC=CC=C2Br)OC(=O)OC

Origin of Product

United States

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